molecular formula C10H15N3 B15133786 5-Benzylpyrazolidin-3-amine

5-Benzylpyrazolidin-3-amine

Cat. No.: B15133786
M. Wt: 177.25 g/mol
InChI Key: UZYLPFRAMOJUME-UHFFFAOYSA-N
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Description

5-Benzylpyrazolidin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrazolidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazolidine ring substituted with a benzyl group at the 5-position and an amine group at the 3-position. This structural configuration imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidine ring.

Example Reaction:

  • Benzylhydrazine reacts with crotonaldehyde in the presence of acetic acid.
  • The intermediate hydrazone is formed.
  • Cyclization occurs, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzylpyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

5-Benzylpyrazolidin-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzylpyrazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: Similar structure but lacks the benzyl group.

    5-Aminopyrazole: Similar structure but lacks the benzyl group.

    5-Benzylpyrazole: Similar structure but lacks the amine group at the 3-position.

Uniqueness

5-Benzylpyrazolidin-3-amine is unique due to the presence of both the benzyl group and the amine group on the pyrazolidine ring. This dual substitution imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-benzylpyrazolidin-3-amine

InChI

InChI=1S/C10H15N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2

InChI Key

UZYLPFRAMOJUME-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)CC2=CC=CC=C2

Origin of Product

United States

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